molecular formula C25H22ClN3O4S B2489849 Methyl 6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 370849-33-5

Methyl 6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2489849
CAS No.: 370849-33-5
M. Wt: 495.98
InChI Key: AQKHVSBPPCAXAN-UHFFFAOYSA-N
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Description

Methyl 6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C25H22ClN3O4S and its molecular weight is 495.98. The purity is usually 95%.
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Properties

IUPAC Name

methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O4S/c1-14-22(25(32)33-3)23(18-6-4-5-7-20(18)26)19(12-27)24(28-14)34-13-21(31)29-17-10-8-16(9-11-17)15(2)30/h4-11,23,28H,13H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKHVSBPPCAXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)C)C#N)C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate, also known by its CAS number 894029-80-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN4O4SC_{22}H_{19}ClN_{4}O_{4}S, with a molecular weight of 454.5 g/mol. The structure features a dihydropyridine ring, which is known for its pharmacological properties, particularly in cardiovascular and neurological contexts.

Research indicates that compounds with similar structures often exhibit significant biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
  • Cytotoxicity : The compound's structure suggests potential cytotoxic effects against various cancer cell lines. For instance, studies on related dihydropyridine derivatives have reported IC50 values indicating moderate to high anti-proliferative activity .
  • Apoptosis Induction : The presence of specific functional groups in the molecule may enhance its ability to induce apoptosis through mitochondrial pathways, as evidenced by studies showing that structural modifications can significantly affect pro-apoptotic activities .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound.

Activity Cell Line IC50 (µg/mL) Mechanism
Anti-proliferativeA-431 (skin cancer)< 10Apoptosis induction
CytotoxicityJurkat (leukemia)< 5CDK inhibition
Inhibition of tubulin polymerizationVarious tumor cells< 15Disruption of microtubule dynamics

Case Studies

  • Anti-Cancer Activity : A study evaluating the anti-cancer properties of similar dihydropyridine derivatives found that modifications at the phenyl ring significantly enhanced cytotoxicity against A-431 and Jurkat cells. The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways .
  • Neuroprotective Effects : Another study highlighted the neuroprotective potential of related compounds in models of oxidative stress-induced neuronal death. The mechanisms involved included modulation of apoptotic pathways and protection against mitochondrial dysfunction .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate exhibits significant potential in medicinal chemistry, particularly in the development of therapeutic agents for various diseases:

  • Antihypertensive Agents : Dihydropyridines are known to function as calcium channel blockers. This compound's structure suggests it may exhibit similar properties, potentially aiding in the treatment of hypertension.
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation. Research into the mechanisms of action may reveal this compound's efficacy against specific cancer types.

Pharmacology

The pharmacological applications of this compound are under investigation, focusing on its interactions with biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in disease pathways. For instance, its structural motifs suggest potential interactions with enzymes linked to cancer and cardiovascular diseases.
  • Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens. This aspect warrants further exploration to assess its effectiveness against bacterial infections.

Synthetic Applications

The synthesis of this compound involves multi-step synthetic routes:

StepDescription
1Formation of the dihydropyridine core through cyclization reactions.
2Introduction of the thioether group via nucleophilic substitution.
3Functionalization with cyano and acetyl groups to enhance biological activity.

Case Studies and Research Findings

Several studies have explored the potential applications of similar compounds:

  • Anticancer Activity : A study demonstrated that related dihydropyridine derivatives inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression.
  • Cardiovascular Studies : Research indicated that compounds with similar structures effectively reduced blood pressure in hypertensive animal models, suggesting potential therapeutic benefits for hypertension management.

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